Cisplatin Exhibits Superior in Vitro Cytotoxicity Against Multiple Cancer Cell Lines Compared to Carboplatin
In a head-to-head MTT assay across four human cancer cell lines (BGC803 gastric, HepG-2 hepatocellular, MCF-7 breast, NCI-H460 lung) after 48-hour drug exposure, cisplatin demonstrated significantly lower IC50 values compared to carboplatin in all cell lines [1]. The potency difference ranged from approximately 1.5-fold to over 6-fold depending on the cell line. Specifically, in BGC803 cells, cisplatin IC50 was 21.58 ± 1.35 μM versus carboplatin IC50 of 77.14 ± 5.35 μM, representing a 3.6-fold increase in potency [1]. In MCF-7 breast cancer cells, the differential was even more pronounced, with cisplatin IC50 of 29.19 ± 1.38 μM compared to carboplatin IC50 of 179.40 ± 10.56 μM, a 6.1-fold difference [1]. This consistent potency advantage across diverse tissue origins underscores cisplatin's broader and more robust cytotoxic profile in vitro.
| Evidence Dimension | In vitro cytotoxicity (IC50, 48h drug exposure, MTT assay) |
|---|---|
| Target Compound Data | BGC803: 21.58 ± 1.35 μM; HepG-2: 27.82 ± 2.56 μM; MCF-7: 29.19 ± 1.38 μM; NCI-H460: 14.85 ± 1.35 μM |
| Comparator Or Baseline | Carboplatin: BGC803: 77.14 ± 5.35 μM; HepG-2: 42.32 ± 2.55 μM; MCF-7: 179.40 ± 10.56 μM; NCI-H460: 52.93 ± 4.98 μM |
| Quantified Difference | Potency advantage for cisplatin: BGC803 (3.6x), HepG-2 (1.5x), MCF-7 (6.1x), NCI-H460 (3.6x) |
| Conditions | Human cancer cell lines: BGC803 (gastric), HepG-2 (hepatocellular carcinoma), MCF-7 (breast carcinoma), NCI-H460 (large cell lung cancer); 48-hour drug exposure; MTT assay |
Why This Matters
This multi-cell line potency data provides procurement justification for selecting cisplatin over carboplatin in research settings where maximal in vitro cytotoxic activity is required, particularly in breast and gastric cancer models.
- [1] In vitro cytotoxicity of complexes 1a-2b, cisplatin, carboplatin and oxaliplatin. Table 1. Data from: PMC9066701. 2022. View Source
